![molecular formula C7H7N5O2S2 B4620474 2-甲基-5-{[(4-硝基-1H-吡唑-1-基)甲基]硫代}-1,3,4-噻二唑](/img/structure/B4620474.png)

2-甲基-5-{[(4-硝基-1H-吡唑-1-基)甲基]硫代}-1,3,4-噻二唑

描述

Synthesis Analysis

The synthesis of related thiadiazole compounds involves cyclization reactions catalyzed by transition metals such as manganese. For example, during the synthesis of thiadiazoles, substituted thiosemicarbazide or thiohydrazide is cyclized in the presence of manganese(II) nitrate, leading to the formation of thiadiazole compounds through the loss of water or hydrogen sulfide (H2S) in various cases (Dani et al., 2013).

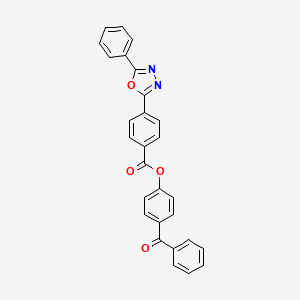

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized using techniques such as IR, NMR, and X-ray crystallography. These methods reveal the presence of intramolecular as well as intermolecular hydrogen bonding, which stabilizes the structure. Additionally, Density Functional Theory (DFT) optimization helps in comparing geometric parameters with single crystal X-ray data, indicating stability due to negative HOMO and LUMO energy values (Dani et al., 2013).

Chemical Reactions and Properties

Thiadiazole compounds undergo various chemical reactions, including cycloaddition and rearrangement in the presence of metal ions. The structure and reactivity are influenced by the presence of functional groups such as the nitro group, which participates in ring opening and nucleophilic substitution reactions, leading to the formation of diverse products (Androsov & Neckers, 2007).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, including solubility, melting point, and crystalline structure, are closely related to their molecular structure. The presence of hydrogen bonds and the geometric arrangement of the molecules in the crystal lattice influence these physical properties. Techniques such as X-ray crystallography provide detailed insights into the molecular and crystal structure (Dani et al., 2013).

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives are largely determined by their functional groups and molecular structure. Reactivity studies show that these compounds can participate in a variety of chemical reactions, including cycloadditions, which are central to the synthesis of complex organic molecules. The study of such reactions provides valuable information on the reactivity patterns and potential applications of thiadiazole compounds (Androsov & Neckers, 2007).

科学研究应用

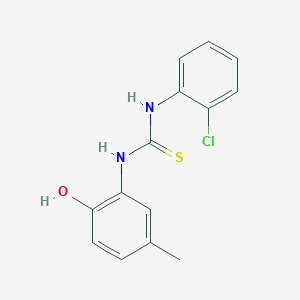

杀菌剂应用

噻二唑衍生物的杀菌活性,包括与“2-甲基-5-{[(4-硝基-1H-吡唑-1-基)甲基]硫代}-1,3,4-噻二唑”类似的化合物,已针对水稻纹枯病进行了评估,水稻纹枯病是中国影响水稻的主要病害。该研究旨在探索构效关系,发现某些噻二唑表现出高杀菌活性,突显了它们在农业应用中的潜力 (陈、李和韩,2000)。

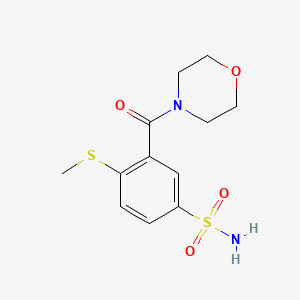

一氧化氮合酶的抑制

对噻二唑啉和吡唑啉衍生物的研究表明,它们对一氧化氮合酶的两种同工型(诱导型和神经元型)具有抑制活性。这些研究提供了对噻二唑化合物在治疗与一氧化氮过度产生相关的疾病中的潜在治疗用途的见解 (Arias 等,2018)。

利尿活性

一项研究调查了 1,3,4-噻二唑衍生物的利尿活性,包括与“2-甲基-5-{[(4-硝基-1H-吡唑-1-基)甲基]硫代}-1,3,4-噻二唑”在结构上相关的衍生物,证明了尿液中水分和电解质的显着增加。这项研究表明噻二唑衍生物在开发新的利尿剂方面的潜力 (Ergena、Rajeshwar 和 Solomon,2022)。

抗菌活性

已经合成并评估了噻唑衍生的席夫碱配体的抗菌活性。该研究表明,含有噻二唑环的化合物,类似于所提到的化学物质,可以具有中等的抗菌和抗真菌活性,为此类化合物的另一个应用领域 (Vinusha 等,2015)。

合成与表征

对噻二唑衍生物合成的研究已导致开发出具有各种应用的新型化合物,包括作为潜在的抗肿瘤剂。这一研究领域对于理解噻二唑化合物的化学性质和潜在的生物活性至关重要 (Gomha、Edrees 和 Altalbawy,2016)。

属性

IUPAC Name |

2-methyl-5-[(4-nitropyrazol-1-yl)methylsulfanyl]-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O2S2/c1-5-9-10-7(16-5)15-4-11-3-6(2-8-11)12(13)14/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNJKFFGUCGNUSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SCN2C=C(C=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-chlorobenzyl)-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4620393.png)

![2-{[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodo-2,6-dimethylphenyl)acetamide](/img/structure/B4620403.png)

![1-[3-(3-methylphenoxy)propyl]-1H-benzimidazole](/img/structure/B4620412.png)

![methyl 6-ethyl-2-({[6-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4620420.png)

![5-{[(4-isopropoxyphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4620442.png)

![6-[({3-[(cyclopentylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4620455.png)

![{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetonitrile](/img/structure/B4620467.png)

![7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4620486.png)

![{3-fluoro-4-[4-(3-fluorobenzoyl)-1-piperazinyl]phenyl}(phenyl)methanone](/img/structure/B4620491.png)

![2-({4-allyl-5-[1-(2-chloro-5-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-chlorobenzyl)acetamide](/img/structure/B4620493.png)

![5-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4620505.png)